Synthesis and characterization of 2-Methyl-1-tosyl-1H-imidazole
Synthesis and characterization of 2-Methyl-1-tosyl-1H-imidazole
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methyl-1-tosyl-1H-imidazole
This guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-1-tosyl-1H-imidazole, a critical intermediate in medicinal chemistry and organic synthesis. The tosyl group serves as a robust protecting group for the imidazole nitrogen, mitigating its basicity and enabling selective reactions at other positions of the molecule. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.
Rationale and Strategy for Synthesis
The synthesis of 2-Methyl-1-tosyl-1H-imidazole is achieved through the N-tosylation of 2-methylimidazole. This reaction is a classic example of nucleophilic substitution at a sulfonyl group.
Core Principles:
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Nucleophilicity: The nitrogen atom (N-1) of the 2-methylimidazole ring acts as a nucleophile.
-
Electrophilicity: The sulfur atom in p-toluenesulfonyl chloride (tosyl chloride) is highly electrophilic, due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
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Leaving Group: The chloride ion is an excellent leaving group, facilitating the reaction.
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Acid Scavenging: The reaction produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (TEA), is required to neutralize this acid, preventing the protonation of the starting imidazole and driving the reaction to completion.[1][2][3][4][5]
The overall synthetic strategy involves reacting 2-methylimidazole with tosyl chloride in an inert aprotic solvent in the presence of a suitable base, followed by an aqueous workup and purification by recrystallization.
Caption: Overall workflow for the synthesis of 2-Methyl-1-tosyl-1H-imidazole.
Detailed Experimental Protocol: Synthesis & Purification
This protocol is designed as a self-validating system, incorporating in-process checks like Thin-Layer Chromatography (TLC) to ensure procedural success.
Reagent and Equipment Data
| Reagent | Formula | MW ( g/mol ) | Role |
| 2-Methylimidazole | C₄H₆N₂ | 82.10 | Starting Material |
| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | 190.65 | Tosylating Agent |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | Drying Agent |
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, Buchner funnel, standard laboratory glassware.
Safety Precautions
-
2-Methylimidazole: Harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing cancer.[6][7][8][9][10]
-
p-Toluenesulfonyl Chloride: Causes severe skin burns and eye damage.[11][12][13] Reacts with water, liberating acidic gas.[11]
-
Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1][2][3][4][5]
-
Dichloromethane: Causes skin and serious eye irritation. Suspected of causing cancer and may cause drowsiness or dizziness.[14][15][16][17][18]
Directive: All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[1][11][14]
Step-by-Step Synthesis Protocol
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylimidazole (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 10 volumes relative to the imidazole).
-
Causality: DCM is an excellent aprotic solvent that dissolves the reactants without participating in the reaction.
-
-
Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the flask to 0°C using an ice bath.
-
Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of DCM and add it to the reaction mixture dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Causality: Dropwise addition prevents a rapid, uncontrolled exotherm. A slight excess of tosyl chloride ensures the complete consumption of the starting imidazole.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate). A new spot corresponding to the product should appear, and the 2-methylimidazole spot should disappear.
-
Trustworthiness: TLC provides a reliable, real-time check on the reaction's completion, preventing premature workup.
-
-
Aqueous Workup:
-
Once the reaction is complete, quench by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Causality: Each washing step removes specific impurities, ensuring a cleaner crude product.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Step-by-Step Purification Protocol (Recrystallization)
-
Solvent Selection: A common solvent system for this type of compound is a mixture of hexane and ethyl acetate.[19]
-
Procedure:
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
If turbidity persists, add a drop of ethyl acetate to redissolve and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Causality: The principle of recrystallization relies on the difference in solubility of the product and impurities in the chosen solvent system at different temperatures. Slow cooling promotes the formation of pure, well-defined crystals.
-
-
Isolation: Collect the pure crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold hexane and dry them under vacuum.
Characterization of 2-Methyl-1-tosyl-1H-imidazole
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic and physical methods.
Caption: Logical flow of product verification using various analytical techniques.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂S | [20] |
| Molecular Weight | 236.29 g/mol | [20] |
| Appearance | Expected to be a white to off-white crystalline solid. | |
| Melting Point | A sharp melting point is indicative of high purity. |
¹H NMR Spectroscopy
¹H NMR spectroscopy is the most powerful tool for confirming the molecular structure. The expected spectrum will show distinct signals for each unique proton environment.
Protocol: Dissolve ~5-10 mg of the pure product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Expected ¹H NMR Data (in CDCl₃, ~400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 7.9 | Doublet (d) | 2H | Ar-H (ortho to SO₂) | Deshielded by the adjacent electron-withdrawing sulfonyl group. |
| ~7.3 - 7.4 | Doublet (d) | 2H | Ar-H (meta to SO₂) | Standard aromatic region. |
| ~7.1 - 7.2 | Singlet (s) | 1H | Imidazole C4-H or C5-H | Imidazole protons typically appear in this region.[21][22][23] |
| ~6.8 - 6.9 | Singlet (s) | 1H | Imidazole C5-H or C4-H | The two imidazole protons are chemically non-equivalent.[21][22][23] |
| ~2.45 | Singlet (s) | 3H | Ar-CH₃ (Tosyl methyl) | Typical chemical shift for a methyl group attached to an aromatic ring. |
| ~2.35 | Singlet (s) | 3H | Imidazole-CH₃ (at C2) | Methyl group attached to the imidazole ring. |
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, confirming its elemental composition.
Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by techniques like Electrospray Ionization (ESI-MS).
-
Expected Molecular Ion (M+H)⁺: 237.0696 (Calculated for [C₁₁H₁₃N₂O₂S]⁺)
-
Trustworthiness: High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy, providing definitive proof of synthesis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol: The sample can be analyzed as a solid using a KBr pellet or with an Attenuated Total Reflectance (ATR) accessory.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic & Imidazole |
| ~1600, ~1490 | C=C stretch | Aromatic Ring |
| ~1370, ~1170 | Asymmetric & Symmetric S=O stretch | Sulfonyl (SO₂) |
| ~1200 - 1000 | C-N stretch | Imidazole Ring |
-
Expertise: The two strong bands around 1370 and 1170 cm⁻¹ are highly characteristic of the sulfonyl group and are a key indicator of successful tosylation.[19]
Conclusion
This guide outlines a reliable and verifiable methodology for the synthesis and characterization of 2-Methyl-1-tosyl-1H-imidazole. By understanding the causality behind each procedural step and employing a systematic approach to characterization, researchers can confidently prepare and validate this important chemical intermediate. The protocols described herein are robust and grounded in established chemical principles, providing a solid foundation for further synthetic applications.
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